molecular formula C19H14N4O B5369095 N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide

N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5369095
M. Wt: 314.3 g/mol
InChI Key: FDZDQQZJWDEKAK-UHFFFAOYSA-N
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Description

N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide is a compound that combines the structural features of naphthalene, triazole, and benzamide. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide typically involves multi-step procedures. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the attachment of the naphthalene and benzamide moieties. The reaction conditions often involve the use of catalysts such as copper (I) for the cycloaddition reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the naphthalene ring, potentially leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazole ring or the benzamide group, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring can yield naphthoquinones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. The triazole ring is known to interact with enzymes, potentially inhibiting their activity and leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

Uniqueness

What sets N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide apart is its unique combination of naphthalene, triazole, and benzamide moieties. This structure provides a versatile scaffold for developing new compounds with diverse biological activities. Its ability to undergo various chemical reactions further enhances its potential for modification and application in different fields .

Properties

IUPAC Name

N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c24-19(15-8-10-16(11-9-15)23-12-20-21-13-23)22-18-7-3-5-14-4-1-2-6-17(14)18/h1-13H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZDQQZJWDEKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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